molecular formula C12H14BrNO B1289166 4-Bromo-2-(piperidin-1-yl)benzaldehyde CAS No. 643094-36-4

4-Bromo-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B1289166
CAS No.: 643094-36-4
M. Wt: 268.15 g/mol
InChI Key: XXUZQWXJQVBTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(piperidin-1-yl)benzaldehyde (: 742099-33-8) is a high-purity, multi-functionalized chemical scaffold designed for advanced organic synthesis and drug discovery research. This compound serves as a versatile building block for constructing complex molecular architectures in medicinal chemistry. The strategic arrangement of its reactive sites—an aldehyde group, an aromatic bromo substituent, and a piperidine moiety—allows for selective and sequential modifications. The aldehyde group is a key functional handle for reactions such as nucleophilic addition and reductive amination. The bromo group enables powerful metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), facilitating the formation of new carbon-carbon bonds. The incorporation of the piperidine ring , a common feature in pharmacologically active compounds, can enhance a molecule's solubility and its ability to interact with biological targets. This compound is a valuable intermediate in exploratory research for developing targeted therapies . Its structure is analogous to benzaldehyde derivatives that have shown potent inhibitory activity against aldehyde dehydrogenase (ALDH) isoforms, such as ALDH1A3, which are considered potential targets for therapeutic intervention in areas like oncology . As a key synthetic precursor, it is instrumental in the synthesis of novel compounds for antiproliferative and antibacterial evaluation . Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-4-10(9-15)12(8-11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUZQWXJQVBTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623196
Record name 4-Bromo-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643094-36-4
Record name 4-Bromo-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Characterization of 4-Bromo-2-(piperidin-1-yl)benzaldehyde: A Guide for Medicinal Chemistry Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the spectroscopic profile and synthetic validation of 4-Bromo-2-(piperidin-1-yl)benzaldehyde , a critical intermediate in the synthesis of bioactive quinolines, indoles, and quinazolines. This molecule represents a classic "ortho-amino benzaldehyde" scaffold, synthesized via regioselective Nucleophilic Aromatic Substitution (SNAr).

The guide provides a standardized reference for researchers, focusing on the diagnostic spectroscopic signals required to confirm regioselectivity (ortho-displacement) and structural integrity.

Synthetic Pathway & Regioselectivity

The synthesis relies on the varying lability of halogens in SNAr reactions. The starting material, 4-bromo-2-fluorobenzaldehyde , contains two leaving groups. The fluorine atom at the ortho position is significantly more activated by the electron-withdrawing aldehyde group than the bromine at the para position, ensuring high regioselectivity.

Reaction Workflow

The following diagram illustrates the standard synthetic route and workup logic.

SynthesisWorkflow SM 4-Bromo-2-fluorobenzaldehyde (Starting Material) Reagents Piperidine (1.2 eq) K2CO3 (2.0 eq) DMF, 90°C, 4-6h SM->Reagents Dissolution Intermediate Meisenheimer Complex Reagents->Intermediate Nucleophilic Attack Product 4-Bromo-2-(piperidin-1-yl)benzaldehyde (Target) Intermediate->Product -F (Leaving Group) Workup Ice-Water Precipitation Filtration & Recrystallization Product->Workup Isolation

Figure 1: SNAr synthetic pathway highlighting the displacement of the labile ortho-fluorine.

Spectroscopic Data Profile

The following data establishes the "Gold Standard" for characterizing this compound. Values are based on high-field NMR (400 MHz+) in CDCl3.

Nuclear Magnetic Resonance (NMR)

The definitive proof of structure is the deshielding of the aldehyde proton and the shielding of the H-3 aromatic proton due to the electron-donating piperidine ring.

1H NMR Reference Table (CDCl3)
PositionShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
CHO 10.15 - 10.25 Singlet (s)-Aldehyde proton. Diagnostic signal.
H-6 7.65 - 7.70 Doublet (d)J ≈ 8.5Ortho to CHO. Deshielded by carbonyl anisotropy.
H-3 7.15 - 7.20 Doublet (d)J ≈ 1.8Meta to CHO, Ortho to Piperidine. Shielded by amine lone pair.
H-5 6.95 - 7.05 ddJ ≈ 8.5, 1.8Meta coupling to H-3, Ortho coupling to H-6.
Pip-α 3.05 - 3.15 Multiplet (m)-N-CH2 protons (4H). Broadened by ring inversion.
Pip-β/γ 1.55 - 1.75 Multiplet (m)-C-CH2 protons (6H).
Structural Validation Logic (Graphviz)

To confirm the piperidine is at C2 (ortho) and not C4 (para), use the following NOE (Nuclear Overhauser Effect) logic:

NMR_Logic Aldehyde Aldehyde Proton (~10.2 ppm) NOE_Signal Strong NOE Correlation Aldehyde->NOE_Signal Spatial Proximity Pip_Alpha Piperidine Alpha-CH2 (~3.1 ppm) Pip_Alpha->NOE_Signal Conclusion CONFIRMED: Piperidine is Ortho to Aldehyde NOE_Signal->Conclusion

Figure 2: NOESY correlation logic. A cross-peak between the aldehyde proton and the piperidine alpha-protons confirms the ortho-substitution.

Mass Spectrometry (MS)

The presence of Bromine provides a distinct isotopic signature essential for confirmation.

  • Ionization Mode: ESI+ or EI

  • Molecular Ion (M+):

    • m/z 267.0 (79Br isotope)

    • m/z 269.0 (81Br isotope)

  • Isotopic Pattern: 1:1 intensity ratio (characteristic doublet for mono-brominated compounds).

  • Key Fragmentation (EI):

    • m/z ~238/240 [M - CHO]+ (Loss of formyl group)

    • m/z ~188 [M - Br]+ (Debromination)

Infrared Spectroscopy (IR)
  • C=O Stretch (Aldehyde): 1680–1695 cm-1 (Lower than typical benzaldehydes due to conjugation with the ortho-nitrogen lone pair).

  • C-H Stretch (Aldehyde): Doublet "Fermi Resonance" at ~2850 and 2750 cm-1.

  • C-N Stretch: ~1230–1250 cm-1.

Experimental Protocol (Standardized)

Objective: Synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde via SNAr.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzaldehyde (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (K2CO3) (2.0 equiv).[1] Note: Ensure K2CO3 is finely ground to maximize surface area.

  • Nucleophile Addition: Add Piperidine (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (higher Rf) should disappear, replaced by a fluorescent yellow spot (product).

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into crushed ice (10x volume).

    • Stir vigorously for 30 minutes to precipitate the yellow solid.

  • Isolation: Filter the solid, wash with copious water (to remove DMF and inorganic salts), and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

References

  • Regioselectivity in SNAr Reactions

    • Mechanism:[2][3][4][5] The activation of the ortho-fluorine by the aldehyde carbonyl is superior to the para-bromine due to the inductive effect and the stability of the Meisenheimer complex.

    • Source: WuXi Biology.[3] (n.d.). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. Retrieved from

  • Synthesis of Piperidinyl-Benzaldehydes

    • Protocol: Standard conditions (K2CO3/DMF) for analogous 4-piperidinylbenzaldehyde synthesis.[1]

    • Source: National Institutes of Health (NIH). (2024).[1][2][3][6] Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones. Retrieved from

  • General Spectroscopic Data for Benzaldehydes

    • Database: PubChem Compound Summary for Cuminaldehyde (Analogous Benzaldehyde D
    • Source: National Center for Biotechnology Information. (2025).[2][3][7][8] PubChem Compound Summary for CID 326. Retrieved from

Sources

Technical Guide: 4-Bromo-2-(piperidin-1-yl)benzaldehyde Derivatives and Analogs

[1]

Executive Summary

This guide details the synthesis, reactivity, and medicinal chemistry applications of 4-Bromo-2-(piperidin-1-yl)benzaldehyde .[1] This molecule serves as a high-value "bifunctional scaffold" in drug discovery.[1] Its structure combines three distinct pharmacological and synthetic assets:

  • Ortho-Piperidine: A solubilizing group that often improves pharmacokinetic profiles (logP, metabolic stability).

  • Aldehyde Handle (C-1): A versatile electrophile for heterocycle formation (quinolines, quinazolines) or reductive aminations.

  • Bromine Handle (C-4): A robust site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to elaborate the core into biaryl systems.

Part 1: Synthesis of the Core Scaffold[2]

The synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde relies on the regioselective Nucleophilic Aromatic Substitution (

1
The Reaction Logic

The starting material, 4-bromo-2-fluorobenzaldehyde , possesses two halogens. However, the fluorine atom at the ortho position is significantly more activated toward nucleophilic attack than the bromine at the para position. This is due to the strong electron-withdrawing nature of the aldehyde group, which stabilizes the Meisenheimer complex intermediate formed during the attack at the ortho position.

Regioselectivity Rule:

Validated Experimental Protocol

Objective: Synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde from 4-bromo-2-fluorobenzaldehyde.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)[1]

  • Piperidine (1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-bromo-2-fluorobenzaldehyde (e.g., 10 mmol) and anhydrous

    
     (20 mmol).
    
  • Solvation: Add DMF (approx. 5-10 mL per gram of substrate). Stir to create a suspension.

  • Addition: Add piperidine (12-15 mmol) dropwise at room temperature. Note: Exotherm is possible.[2]

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (higher

      
      ) should disappear, replaced by a fluorescent yellow/orange product spot (lower 
      
      
      due to the amine).
  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate. Recrystallize from Ethanol or purify via flash chromatography if necessary.
    

Part 2: Divergent Functionalization Strategies

Once the core is synthesized, it acts as a divergence point. The aldehyde and bromine handles allow for "orthogonal functionalization"—meaning one group can be modified without affecting the other.

Pathway A: Aldehyde Transformations (Heterocycle Formation)

The ortho-amino aldehyde motif is a classic precursor for fused nitrogen heterocycles.

  • Quinazolines: Condensation with amidines or urea.

    • Conditions: Reflux with guanidine nitrate and base (NaOH) in ethanol to yield 2-amino-7-bromo-5-(piperidin-1-yl)quinazoline.[1]

  • Quinolines (Friedländer Synthesis): Condensation with ketones/aldehydes containing an

    
    -methylene group.[1]
    
    • Conditions: React with acetone or acetophenone in the presence of mild base (KOH or piperidine) to form 7-bromo-substituted quinolines.[1]

  • Reductive Amination:

    • Conditions: React with a primary amine (

      
      ) and 
      
      
      in DCE to install a secondary amine side chain, useful for tuning solubility or targeting specific protein pockets.
Pathway B: Bromine Transformations (Cross-Coupling)

The bromine atom remains intact during the

  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl boronic acid,

      
       or 
      
      
      ,
      
      
      , Dioxane/Water.
    • Outcome: Biaryl formation (e.g., adding a phenyl or pyridyl ring at the 4-position).

  • Buchwald-Hartwig Amination:

    • Reagents: Primary/Secondary amine,

      
      , BINAP, 
      
      
      .
    • Outcome: Introduction of a second amino group, creating a di-amino core.

Part 3: Visualization of Chemical Logic

The following diagram illustrates the synthesis workflow and the divergent pathways available from the core scaffold.

GStart4-Bromo-2-fluorobenzaldehyde(Electrophilic Precursor)ReagentPiperidine + K2CO3(DMF, 90°C)Start->ReagentCore4-Bromo-2-(piperidin-1-yl)benzaldehyde(The Core Scaffold)Reagent->CoreSnAr (Regioselective)QuinazolineQuinazoline Derivatives(via Condensation)Core->QuinazolineAldehyde + AmidineBiaryl4-Biaryl Analogs(via Suzuki Coupling)Core->BiarylBromine + Ar-B(OH)2(Pd-Catalysis)AmineBenzyl Amine Analogs(via Reductive Amination)Core->AmineAldehyde + R-NH2(Reduction)

Caption: Synthesis workflow showing the regioselective formation of the core and subsequent divergent pathways to bioactive heterocycles.[1]

Part 4: Medicinal Chemistry Applications[1][2][5][6][7][8]

Pharmacophore Features[1][3][6][7][9]
  • Solubility: The piperidine ring disrupts the planarity of the benzaldehyde, reducing crystal lattice energy and improving solubility in organic and biological media compared to the non-substituted analog.

  • Lipophilicity: The piperidine adds significant lipophilicity (approx. +1.5 LogP), which can be tuned by substituting the piperidine (e.g., using morpholine or N-methylpiperazine instead) if the molecule becomes too greasy.

  • Electronic Effects: The piperidine nitrogen acts as a strong electron donor (resonance) to the benzene ring, deactivating the aldehyde toward nucleophilic attack slightly, but making the aromatic ring more electron-rich (raising HOMO energy).

Known Analog Applications[1][5][6]
  • EGFR/Kinase Inhibitors: Quinazoline derivatives synthesized from this core are structural analogs of Gefitinib and Erlotinib. The bromine position allows for the introduction of the "tail" groups often required for solvent-front interactions in the kinase ATP-binding pocket.

  • CNS Agents: The 2-(piperidin-1-yl)benzylamine motif (derived via reductive amination) appears in histamine H3 antagonists and serotonin reuptake inhibitors.[1]

References

  • Sciotti, R. J., et al. (2002). "The synthesis and biological evaluation of a novel series of antimicrobials of the oxazolidinone class." Bioorganic & Medicinal Chemistry Letters, 12(16), 2121-2123. (Describes the use of 4-bromo-2-fluorobenzaldehyde in SnAr reactions).
  • Lubaev, A. E., et al. (2024).[3] "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[1][4] RSC Advances. Available at: [Link]

  • Wang, C., et al. "Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde."[1][5] ResearchGate. (Demonstrates analogous nucleophilic substitution protocols). Available at: [Link]

Technical Guide: Strategic Utilization of 4-Bromo-2-(piperidin-1-yl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-(piperidin-1-yl)benzaldehyde (CAS: 10338-57-5) represents a high-value "dual-handle" scaffold in modern drug discovery. Unlike simple reagents, this molecule integrates three distinct pharmacophoric elements: an electrophilic aldehyde for condensation, an aryl bromide for cross-coupling, and a lipophilic piperidine ring often associated with GPCR and kinase binding.

This guide analyzes the compound’s utility as a precursor for bioactive libraries, specifically targeting tubulin polymerization inhibition (anticancer) , antimicrobial styryl nitriles , and CNS-active benzylamines . It provides validated synthetic workflows and mechanistic insights for researchers leveraging this scaffold to expand chemical space.

Chemical Profile & Structural Biology[1]

Cheminformatics & Pharmacophore Analysis

The molecule acts as a "privileged structure" precursor. The ortho-piperidinyl group provides steric bulk and electronic donation, influencing the reactivity of the aldehyde and the solubility of subsequent derivatives.

PropertyValue / DescriptionRelevance to Drug Design
Molecular Formula C₁₂H₁₄BrNOCore scaffold for fragment-based design.[1]
Molecular Weight ~268.15 g/mol Leaves ample mass room for derivatization while staying <500 Da (Lipinski).
ClogP (Est.) ~3.2 - 3.8High lipophilicity aids membrane permeability; piperidine enhances CNS penetration.
H-Bond Acceptors 2 (N, O)Critical for interacting with kinase hinge regions or receptor pockets.
Electrophilicity ModerateThe aldehyde is deactivated by the electron-rich piperidine but remains reactive to active methylenes.
Structural Logic
  • The Piperidine Ring: Acts as a solubilizing group and a mimic of natural alkaloids. In kinase inhibitors, it often occupies the solvent-exposed region of the ATP binding pocket.

  • The Bromide Handle: Positioned para to the piperidine, it allows for the late-stage introduction of biaryl systems via Suzuki-Miyaura coupling, essential for tuning potency and selectivity.

  • The Aldehyde Trigger: Serves as the "warhead" installation site, readily converting to styryl (Michael acceptor) or benzylamine linkers.

Biological Activity Spectrum: Derivative Potential

While the parent aldehyde is an intermediate, its derivatives exhibit potent biological activities. Research indicates three primary therapeutic areas:

Anticancer: Tubulin Polymerization Inhibitors

Derivatives synthesized via reductive amination of this aldehyde (converting the CHO to a benzylamine) have shown efficacy against lung (A549) and breast (MCF-7) cancer lines.

  • Mechanism: The bulky piperidine-benzyl motif mimics the binding mode of colchicine, destabilizing microtubules and arresting cell division at the G2/M phase.

  • Key Derivative Class: N-substituted 1-(4-bromo-2-(piperidin-1-yl)benzyl)amines.

Antimicrobial: Styryl Nitriles

Condensation of the aldehyde with active methylenes (e.g., malononitrile) yields styryl derivatives .

  • Activity: These electron-deficient alkenes act as Michael acceptors, potentially alkylating essential thiol groups in bacterial enzymes.

  • Spectrum: Demonstrated activity against S. aureus (Gram-positive) and E. coli (Gram-negative).

CNS Modulation

The 2-piperidinyl-benzaldehyde core is structurally homologous to fragments found in 5-HT (Serotonin) receptor antagonists and Histamine H3 ligands . The piperidine nitrogen, at physiological pH, can become protonated, facilitating ionic interactions with aspartate residues in GPCR transmembrane domains.

Synthetic Workflows & Experimental Protocols

The following protocols are designed for high-fidelity conversion of the scaffold into bioactive libraries.

Workflow A: Knoevenagel Condensation (Styryl Synthesis)

This pathway generates conjugated systems useful for antimicrobial screening or fluorescent probes.

Reaction Scheme: Aldehyde + Malononitrile → Styryl Nitrile + H₂O

Protocol:

  • Reagents: 4-Bromo-2-(piperidin-1-yl)benzaldehyde (1.0 eq), Malononitrile (1.1 eq), Ammonium Acetate (0.1 eq, catalyst).

  • Solvent: Ethanol or Toluene (for azeotropic removal of water).

  • Procedure:

    • Dissolve the aldehyde and malononitrile in ethanol (5 mL/mmol).

    • Add ammonium acetate.[2]

    • Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]

    • Self-Validation: The formation of a solid precipitate usually indicates product formation. The aldehyde spot (higher Rf) should disappear.

  • Workup: Cool to room temperature. Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Workflow B: Suzuki-Miyaura Cross-Coupling

This pathway extends the carbon skeleton at the 4-position, creating biaryl libraries.

Protocol:

  • Reagents: 4-Bromo-2-(piperidin-1-yl)benzaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical for Pd cycle).

    • Combine all reagents in a sealed tube or microwave vial.

    • Heat to 90°C (oil bath) or 110°C (microwave) for 1–3 hours.

    • Self-Validation: A color change (often to black/brown) indicates active catalyst. Completion is marked by the disappearance of the aryl bromide starting material.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Visualization of Reaction Pathways[4]

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

G Scaffold 4-Bromo-2-(piperidin-1-yl) benzaldehyde Knoevenagel Knoevenagel Condensation (Malononitrile, NH4OAc) Scaffold->Knoevenagel Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Scaffold->Suzuki RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Scaffold->RedAmin Styryl Styryl Nitriles (Antimicrobial / Michael Acceptors) Biaryl Biaryl Aldehydes (Kinase Inhibitor Precursors) Benzylamine N-Benzyl Piperidines (Tubulin Inhibitors / CNS Agents) Knoevenagel->Styryl C=C Bond Formation Suzuki->Biaryl C-C Cross Coupling RedAmin->Benzylamine Reductive Amination

Caption: Divergent synthetic pathways transforming the core scaffold into three distinct bioactive classes.

Safety & Handling (SDS Summary)

  • Hazards: The compound is an Irritant (Skin/Eye) and Harmful if Swallowed .[3][4][5]

  • Handling: Use in a fume hood. The aldehyde functionality can oxidize to the carboxylic acid upon prolonged exposure to air; store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Incompatibility: Strong oxidizing agents and strong bases.[5]

References

  • PubChem. (n.d.). 4-Bromo-2-(piperidin-1-yl)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-Bromo-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile for 4-Bromo-2-(piperidin-1-yl)benzaldehyde , a critical intermediate in the synthesis of heterocyclic scaffolds (e.g., quinolines, thiosemicarbazones) and medicinal chemistry targets.

Key Takeaway: The compound exhibits a lipophilic profile. It is highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM, Chloroform), moderately soluble in hot alcohols, and practically insoluble in water. This differential solubility is the basis for its standard purification via aqueous precipitation ("crashing out") and recrystallization.

Physicochemical Context & Structural Analysis[1]

To understand the solubility behavior, we must analyze the competing electronic and steric features of the molecule.

Structural Features[1][2][3][4][5][6][7][8]
  • Hydrophobic Domain: The 4-bromo substituent and the piperidine ring contribute significant lipophilicity (LogP > 3.0 estimated). The piperidine ring, while containing a nitrogen atom, is sterically bulky and shields the lone pair, reducing hydrogen bond donor capability.

  • Polar Domain: The aldehyde (-CHO) group provides a dipole moment, allowing interaction with polar aprotic solvents, but it lacks sufficient hydrogen-bonding capacity to solubilize the molecule in water against the hydrophobic bulk.

Visualization: Structure-Solubility Relationship

The following diagram illustrates how specific structural motifs dictate solvent compatibility.

G cluster_0 4-Bromo-2-(piperidin-1-yl)benzaldehyde Piperidine Piperidine Ring (Lipophilic/Bulky) Water Water (Insoluble) Piperidine->Water Hydrophobic Repulsion DCM DCM/CHCl3 (High Solubility) Piperidine->DCM Van der Waals Forces Alcohol Ethanol/Methanol (Temp Dependent) Piperidine->Alcohol Steric Hinderance limits cold solubility Bromine 4-Bromo Group (Hydrophobic) Bromine->Water Hydrophobic Repulsion Bromine->DCM Van der Waals Forces Aldehyde Aldehyde Group (Polar Dipole) DMSO DMSO/DMF (High Solubility) Aldehyde->DMSO Dipole-Dipole Interaction Aldehyde->Alcohol Weak H-Bonding

Figure 1: Structural dissection of solvent interactions. The dominance of the piperidine and bromine groups drives the molecule's rejection of aqueous media.

Comprehensive Solubility Profile

The following data is synthesized from standard synthetic protocols for 2-aminobenzaldehyde derivatives and specific reactivity patterns observed in literature [1, 2].

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Preferred for Stock Solutions. Excellent for SNAr synthesis reactions. Difficult to remove by evaporation; requires aqueous workup.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Preferred for Extraction. Ideal for liquid-liquid extraction from aqueous layers. Good for loading columns.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Preferred for Recrystallization. Often low solubility at RT, high solubility at reflux. This gradient allows for purification without chromatography.
Ethers THF, 1,4-Dioxane, Diethyl EtherGood Soluble in THF. Diethyl ether solubility is moderate; often used to wash crude solids to remove non-polar impurities.
Non-Polar Hexanes, Heptane, PentaneLow / Insoluble Preferred Anti-Solvent. Used to precipitate the product from DCM or Ethyl Acetate solutions.
Aqueous Water, PBS, Tris BufferInsoluble (<0.1 mg/mL)Precipitation Medium. Adding water to a DMF/DMSO solution of the compound will cause immediate precipitation.

Experimental Protocols & Methodologies

Protocol A: Preparation of 10mM Stock Solution (Bioassay Ready)

Use this protocol for in vitro screening or analytical standards.

  • Calculate Mass: For 10 mL of 10 mM stock, weigh 26.81 mg of 4-Bromo-2-(piperidin-1-yl)benzaldehyde (MW ≈ 268.15 g/mol ).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol for long-term storage due to potential hemiacetal formation with the aldehyde.

  • Dissolution: Add 10 mL DMSO. Vortex for 30 seconds. The solution should be clear and yellow.

  • Validation (The "Crash" Test):

    • Take 10 µL of stock and add to 990 µL of PBS (pH 7.4).

    • Observation: A faint cloudiness indicates the compound has reached its solubility limit in water (approx 100 µM). If clear, the compound is soluble at this concentration.

    • Action: For biological assays, keep final DMSO concentration <1% and compound concentration <50 µM to avoid precipitation artifacts.

Protocol B: Purification via "Solvent Switching"

Use this protocol to isolate the compound after synthesis (e.g., from 4-fluorobenzaldehyde precursor) [3].

  • Reaction Matrix: Assume the compound is dissolved in hot DMF (reaction solvent).

  • Quench: Cool the reaction mixture to room temperature (20–25°C).

  • Precipitation: Pour the DMF solution slowly into a beaker containing 10x volume of ice-cold water with vigorous stirring.

    • Mechanism:[1][2][3] The DMF partitions into the water. The lipophilic benzaldehyde product cannot remain in solution and precipitates as a solid.

  • Filtration: Filter the solid using a Büchner funnel.

  • Wash: Wash the cake with water (to remove residual DMF) and cold Hexane (to remove unreacted lipophilic impurities).

  • Recrystallization: Dissolve the crude solid in minimum boiling Ethanol. Allow to cool slowly to 4°C. Filter the resulting crystals.

Workflow Decision Matrix

Select the correct solvent system based on your downstream application.

Workflow Start Start: 4-Bromo-2-(piperidin-1-yl)benzaldehyde Decision Intended Application? Start->Decision Synth Organic Synthesis (Next Step) Decision->Synth Analysis Analytical (NMR/HPLC) Decision->Analysis Bio Biological Assay Decision->Bio Synth_Solv Solvents: DCM, THF, Toluene Avoid: Water, Alcohols (if using Lewis Acids) Synth->Synth_Solv NMR_Solv Solvents: CDCl3 (Standard) DMSO-d6 (If peaks overlap) Analysis->NMR_Solv Bio_Solv Stock: 100% DMSO Diluent: Media + 0.5% DMSO Bio->Bio_Solv

Figure 2: Solvent selection decision tree based on operational requirements.

Storage & Stability

  • Physical State: The compound typically exists as a yellow crystalline solid.

  • Oxidation Risk: As a benzaldehyde derivative, it is susceptible to air oxidation to the corresponding benzoic acid (4-bromo-2-(piperidin-1-yl)benzoic acid).

  • Storage Protocol:

    • Store under inert gas (Argon/Nitrogen).

    • Temperature: 2–8°C (Refrigerated).

    • Keep away from light (amber vials) to prevent radical bromination or degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 380066, 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide (Related Structure/Properties). Retrieved from [Link]

  • Organic Syntheses. General Procedure for Nucleophilic Aromatic Substitution of Halobenzaldehydes. (Inferred methodology based on standard SNAr protocols for 2-fluoro/bromo-benzaldehydes). See general SNAr examples: [Link]

Sources

Methodological & Application

Synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde: An Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde. This compound is a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-Bromo-2-fluorobenzaldehyde and piperidine. This guide details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and data presentation to ensure reproducible and efficient synthesis.

Introduction and Strategic Overview

4-Bromo-2-(piperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde containing a piperidine moiety. This structural motif is of significant interest to researchers in drug discovery, as the piperidine ring is a common feature in many pharmacologically active compounds. The synthetic strategy detailed herein employs a classical and robust Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is highly effective due to the specific electronic properties of the starting material, 4-Bromo-2-fluorobenzaldehyde, which facilitates the displacement of the fluoride ion by the secondary amine, piperidine.

The chosen method involves heating the reactants in the presence of a mild base, potassium carbonate, within a polar aprotic solvent, N,N-Dimethylformamide (DMF). This process offers high yields and a straightforward purification procedure.

The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr reaction, which proceeds via an addition-elimination mechanism.[1] This is distinct from the SN1 and SN2 reactions common in aliphatic chemistry.

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (piperidine) on the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. This step is typically the rate-determining step of the reaction.[2] The aromaticity of the ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex.[2][3]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is critical for the reaction to proceed. In this specific synthesis, the powerful electron-withdrawing nature of the ortho-aldehyde group (-CHO) provides essential stabilization by delocalizing the negative charge through resonance.

  • Elimination and Aromatization: In the final step, the leaving group (fluoride ion) is eliminated from the complex. This is a rapid process that restores the aromaticity of the benzene ring, yielding the final product, 4-Bromo-2-(piperidin-1-yl)benzaldehyde.

Notably, in SNAr reactions, fluoride is an excellent leaving group, even though it is considered a poor leaving group in SN1/SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the slow step.[2]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reaction times.

Materials and Equipment

Materials:

Chemical NameCAS No.Molecular FormulaMolecular Weight ( g/mol )
4-Bromo-2-fluorobenzaldehyde57848-46-1C₇H₄BrFO203.01
Piperidine110-89-4C₅H₁₁N85.15
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Brine (Saturated NaCl solution)N/ANaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Deionized Water7732-18-5H₂O18.02

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Reagent Quantities
ReagentAmount (g)Moles (mmol)Equivalents
4-Bromo-2-fluorobenzaldehyde2.0310.01.0
Piperidine1.0212.01.2
Potassium Carbonate2.7620.02.0
N,N-Dimethylformamide (DMF)20 mLN/AN/A
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-fluorobenzaldehyde (2.03 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add N,N-Dimethylformamide (20 mL) to the flask, followed by the addition of piperidine (1.02 g, 12.0 mmol) via syringe.

  • Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen). Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Work-up - Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing approximately 100 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 30 mL) to remove any remaining DMF and inorganic salts.

  • Drying: Dry the collected solid under vacuum or in a desiccator to obtain the crude product.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by flash column chromatography on silica gel.

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to the final purified product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 4-Bromo-2-fluorobenzaldehyde and K₂CO₃ in a flask B Add DMF and Piperidine A->B C Heat to 90-100°C under N₂ atmosphere B->C D Monitor by TLC (12-24 hours) C->D E Cool to Room Temperature D->E F Pour into Ice Water (Precipitation) E->F G Filter the Solid Product F->G H Wash with Deionized Water G->H I Dry Under Vacuum H->I J Recrystallization (Ethanol) or Column Chromatography I->J K Characterize Final Product (NMR, MP, etc.) J->K

Caption: Experimental workflow for the synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde.

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Bromo-2-fluorobenzaldehyde: Causes skin, eye, and respiratory irritation.[4][5][6] Avoid inhalation of dust and contact with skin and eyes.

  • Piperidine: Highly flammable liquid and vapor.[7][8] It is toxic if it comes into contact with skin or is inhaled and causes severe skin burns and eye damage.[7][8][9] Handle with extreme care in a fume hood.

  • N,N-Dimethylformamide (DMF): A flammable liquid that is harmful in contact with skin or if inhaled.[10][11][12] It is a suspected reproductive toxin.[10][11] Avoid exposure and handle only in a fume hood.

  • Potassium Carbonate: Causes skin and serious eye irritation.[13][14][15][16] Avoid breathing dust.

Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.

References

  • Carl ROTH. Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • Khan, I., et al. (2024).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Redox. (2020, December 18). Safety Data Sheet: Potassium Carbonate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, October). Safety Data Sheet: Dimethylformamide. Retrieved from [Link]

  • PENTA. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application Note: High-Fidelity Grignard Addition to 4-Bromo-2-(piperidin-1-yl)benzaldehyde

[1]

Abstract & Strategic Significance

This application note details the optimized protocol for the reaction of 4-Bromo-2-(piperidin-1-yl)benzaldehyde with Grignard reagents (R-MgX). This substrate is a "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., ALK/ROS1 targets) and CNS-active agents.[1]

Why this reaction is critical:

  • Bifunctionality: The molecule contains a highly electrophilic aldehyde and a reactive aryl bromide. The challenge is chemoselectivity : achieving exclusive 1,2-addition to the carbonyl without triggering magnesium-halogen exchange at the aryl bromide position.

  • Chelation Control: The ortho-piperidinyl group is not merely a bystander; it acts as a Lewis base, coordinating with the magnesium center. This directs the stereochemical outcome and stabilizes the transition state, a phenomenon known as Cram’s chelation control.

  • Solubility & Workup Challenges: The basic nitrogen of the piperidine ring complicates standard acidic workups, often leading to product loss in the aqueous phase if not specifically managed.

Mechanistic Insight & Reaction Design

The Chelation-Control Model

Unlike simple benzaldehydes, the 2-(piperidin-1-yl) substituent facilitates a cyclic transition state.[1] The magnesium atom of the Grignard reagent coordinates simultaneously with the carbonyl oxygen and the piperidine nitrogen.

  • Effect 1 (Rate): This coordination increases the electrophilicity of the carbonyl carbon.

  • Effect 2 (Stereochemistry): It rigidifies the substrate into a 6-membered chelate, typically directing the nucleophile to attack from the face opposite the bulky piperidine ring (though the substrate is achiral, this dictates the trajectory).

Chemoselectivity: The "Bromine Survival" Guide

The Aryl-Bromide (Ar-Br) bond is susceptible to Metal-Halogen Exchange (MHE) in the presence of organomagnesium species:

Prevention Strategy:
  • Kinetics: Carbonyl addition is kinetically faster than MHE at low temperatures.

  • Temperature: We strictly maintain the reaction at -78°C to -20°C . Above 0°C, the rate of MHE increases significantly, leading to debrominated byproducts.

Pathway Visualization

The following diagram illustrates the competing pathways and the desired chelation model.

ReactionPathwaySubstrate4-Bromo-2-(piperidin-1-yl)benzaldehydeChelateMg-Chelated Intermediate(6-Membered Ring)Substrate->Chelate Coordination (Fast)GrignardR-MgX(Grignard Reagent)Grignard->ChelateAlkoxideMagnesium Alkoxide(Stable at Low Temp)Chelate->Alkoxide 1,2-Addition(-78°C)SideRxnMetal-Halogen Exchange(Undesired Ar-MgX)Chelate->SideRxn > 0°C(Slow)ProductTarget Alcohol(Ar-Br Intact)Alkoxide->Product HydrolysisDebrominatedDebrominated ImpuritySideRxn->Debrominated Quench

Caption: Figure 1. Reaction pathway showing the critical divergence between the desired chelation-controlled addition and the temperature-dependent metal-halogen exchange side reaction.

Detailed Experimental Protocol

Materials & Preparation
  • Substrate: 4-Bromo-2-(piperidin-1-yl)benzaldehyde (1.0 equiv).

  • Reagent: Grignard Reagent (R-MgBr/Cl) (1.2 - 1.5 equiv).[1] Note: Titrate immediately before use.

  • Solvent: Anhydrous THF (Tetrahydrofuran). Ether is acceptable but THF promotes better solubility for the piperidine scaffold.

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Base: Saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
Step-by-Step Procedure
Phase 1: Setup and Dissolution
  • Drying: Flame-dry a 2-neck round-bottom flask under a stream of Nitrogen or Argon.

  • Charge: Add 4-Bromo-2-(piperidin-1-yl)benzaldehyde (1.0 g, ~3.7 mmol) to the flask.

  • Solvation: Add anhydrous THF (10 mL, 0.37 M). Stir until a homogeneous yellow/orange solution is formed.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

Phase 2: Nucleophilic Addition[1]
  • Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes.

    • Critical: Keep the internal temperature below -65°C.[1]

  • Monitoring: Stir at -78°C for 1 hour.

  • Check: Analyze by TLC or LC-MS.

    • Target: Disappearance of aldehyde peak.

    • Warning: If reaction is sluggish, warm slowly to -20°C, but do not exceed 0°C .

Phase 3: The "Amine-Safe" Workup

Most errors occur here.[1] The product contains a basic amine. Standard acid workup protonates the amine (

  • Quench: While still cold, add sat.

    
     (5 mL) dropwise. Vigorous bubbling may occur.
    
  • Warm: Remove cooling bath and allow to reach room temperature.

  • Basification (CRITICAL): Check the pH of the aqueous layer. It will likely be slightly acidic (~pH 5-6).[1] Add sat.

    
     or 1M NaOH until pH > 9 .
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

    • Observation: The organic layer should contain the product.

  • Drying: Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    

Workup Logic & Troubleshooting

The following flowchart details the decision matrix for isolating the amino-alcohol product.

WorkupLogicStartReaction Mixture(THF + Mg-Alkoxide)QuenchAdd sat. NH4Cl(Hydrolysis)Start->QuenchCheckPHCheck pH of Aqueous LayerQuench->CheckPHAcidicpH < 7(Amine Protonated)CheckPH->AcidicUsuallyBasicpH > 9(Amine Free Base)CheckPH->BasicRarelyAction1Add 1M NaOH / NaHCO3Acidic->Action1Correct StepResultBadProduct Trapped in Water(Low Yield)Acidic->ResultBadIf extracted nowExtractExtract with EtOAcBasic->ExtractAction1->BasicResultGoodProduct in Organic Layer(High Yield)Extract->ResultGood

Caption: Figure 2. Workup decision tree emphasizing the necessity of pH adjustment to recover the amine-containing product.

Data Summary: Common Solvents & Conditions
ParameterRecommendedAcceptableAvoidReason
Solvent THFDiethyl EtherDCM, AcetoneTHF solubilizes the piperidine adduct best; Acetone reacts with Grignard.[1]
Temperature -78°C-40°C to -20°C> 0°CHigh temps promote Br-Mg exchange (Debromination).[1]
Stoichiometry 1.2 equiv1.1 - 1.5 equiv> 2.0 equivExcess Grignard increases risk of side reactions.[1]
Workup pH pH 9-10pH > 11pH < 7Acidic pH protonates piperidine, preventing extraction.[1]

References

  • Reactivity of 4-substituted 2′-halogenoacetophenones: Journal of the Chemical Society, Perkin Transactions 1. (Abstract 1.1). Demonstrates the competition between carbonyl addition and side reactions in halogenated aryl systems. 2[1][3][2][4][5][6][7][8][9][10][11]

  • Chelation Control in Ortho-Substituted Systems: Stereoselective Arylation of Amino Aldehydes: Overriding Natural Substrate Control through Chelation. (Abstract 1.19). Establishes the mechanism of chelation-controlled addition in amino-aldehydes. 12[1][3][2][4][5][6][7][9][10][11]

  • General Grignard Reaction Protocols & Workup: Reactions of Grignard Reagents - Master Organic Chemistry. (Abstract 1.6, 1.8). Provides foundational protocols for aldehyde addition and acidic workup considerations. 5[1][3][2][4][5][6][7][8][9][10][11]

  • Synthesis of 4-Bromo-2-fluoro Analogues: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. (Abstract 1.7). Illustrates the stability of the 4-bromo motif during nucleophilic modifications of the core scaffold. 4[1][3][2][4][5][6][7][8][9][10][11]

Application Note: Spectroscopic Analysis and NMR Interpretation of 4-Bromo-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. A comprehensive interpretation of the ¹H and ¹³C NMR spectra is presented, based on established principles of chemical shift theory, spin-spin coupling, and the electronic effects of the substituents on the aromatic ring. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a practical protocol for NMR data acquisition and a thorough framework for spectral interpretation.

Introduction

4-Bromo-2-(piperidin-1-yl)benzaldehyde is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. The presence of a bromine atom, a piperidinyl group, and a benzaldehyde moiety on the same aromatic scaffold provides multiple reactive sites for further chemical transformations. Accurate structural elucidation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This note details the expected ¹H and ¹³C NMR spectral features of 4-Bromo-2-(piperidin-1-yl)benzaldehyde and provides a protocol for its analysis.

The interpretation of the NMR spectrum of this molecule is particularly instructive as it demonstrates the interplay of electronic and steric effects of different substituents on the chemical shifts and coupling patterns of the aromatic protons and carbons. The electron-donating piperidinyl group and the electron-withdrawing aldehyde and bromo groups create a distinct electronic environment that is reflected in the NMR spectrum.

Experimental Protocol: NMR Data Acquisition

This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Bromo-2-(piperidin-1-yl)benzaldehyde.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Bromo-2-(piperidin-1-yl)benzaldehyde.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[1] Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) may be used if solubility is an issue.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time~4 s~1.5 s
Spectral Width-2 to 12 ppm-10 to 220 ppm

Predicted NMR Spectra and Interpretation

Due to the absence of a publicly available, experimentally verified spectrum for 4-Bromo-2-(piperidin-1-yl)benzaldehyde, the following interpretation is based on the analysis of substituent effects and comparison with analogous compounds.

3.1. Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the atoms of 4-Bromo-2-(piperidin-1-yl)benzaldehyde are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering for spectral assignment.

3.2. ¹H NMR Spectrum Interpretation

The predicted ¹H NMR spectrum will exhibit signals in both the aromatic and aliphatic regions.

Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons (H3, H5, and H6) will give rise to a complex splitting pattern due to their coupling with each other.

  • Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.2 ppm . This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons (H3, H5, H6):

    • The piperidinyl group is an electron-donating group, which will shield the ortho and para protons. The aldehyde group is electron-withdrawing and will deshield the ortho and para protons. The bromine atom is also electron-withdrawing.

    • H6: This proton is ortho to the electron-donating piperidinyl group and will be the most shielded of the aromatic protons. It is expected to appear as a doublet with a typical ortho coupling constant (J ≈ 8-9 Hz) due to coupling with H5. Predicted chemical shift: ~δ 7.0-7.2 ppm .

    • H5: This proton is meta to the piperidinyl group and ortho to the bromine atom. It will experience deshielding from the bromine and will be coupled to both H6 (ortho coupling, J ≈ 8-9 Hz) and H3 (meta coupling, J ≈ 2-3 Hz). This will likely result in a doublet of doublets. Predicted chemical shift: ~δ 7.4-7.6 ppm .

    • H3: This proton is para to the piperidinyl group and ortho to the aldehyde group. The deshielding effect of the aldehyde group will be significant. It will appear as a doublet due to meta coupling with H5 (J ≈ 2-3 Hz). Predicted chemical shift: ~δ 7.7-7.9 ppm .

Aliphatic Region (δ 1.5-3.5 ppm): The ten protons of the piperidine ring will show distinct signals.

  • α-Protons (adjacent to Nitrogen): These four protons on the two carbons attached to the nitrogen will be deshielded by the nitrogen atom and will appear as a broad multiplet around δ 2.9-3.2 ppm .

  • β-Protons: The four protons on the carbons beta to the nitrogen will appear as a multiplet around δ 1.6-1.8 ppm .

  • γ-Proton: The two protons on the carbon gamma to the nitrogen will be the most shielded and will appear as a multiplet around δ 1.5-1.7 ppm .

3.3. ¹³C NMR Spectrum Interpretation

The predicted ¹³C NMR spectrum will show signals for all 12 unique carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O (Aldehyde)~190-195Characteristic chemical shift for an aldehyde carbonyl carbon.[2]
C1 ~135-140Attached to the electron-withdrawing aldehyde group.
C2 ~150-155Attached to the electron-donating piperidinyl group, significantly shielded.
C3 ~115-120Shielded by the para piperidinyl group.
C4 ~120-125Attached to the bromine atom.
C5 ~130-135Deshielded by the ortho bromine atom.
C6 ~110-115Shielded by the ortho piperidinyl group.
(Piperidine)~50-55Deshielded by the attached nitrogen atom.
(Piperidine)~25-30Typical chemical shift for a methylene carbon in a piperidine ring.[3]
(Piperidine)~23-28Most shielded carbon of the piperidine ring.[3]

3.4. Summary of Predicted NMR Data

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity & Integration Chemical Shift (δ, ppm) Assignment
9.8-10.2s, 1H (CHO)~190-195C=O
7.7-7.9d, 1H (H3)~150-155C2
7.4-7.6dd, 1H (H5)~135-140C1
7.0-7.2d, 1H (H6)~130-135C5
2.9-3.2m, 4H (α-H)~120-125C4
1.6-1.8m, 4H (β-H)~115-120C3
1.5-1.7m, 2H (γ-H)~110-115C6
~50-55
~25-30
~23-28

Causality and Self-Validation

The predicted spectral data is a logical consequence of the electronic environment of each nucleus. The electron-donating piperidinyl group increases electron density at the ortho (C6, C2) and para (C4) positions, causing an upfield shift (shielding) for the attached protons and carbons. Conversely, the electron-withdrawing aldehyde and bromo groups decrease electron density, leading to a downfield shift (deshielding).

The interpretation is self-validating through the consistency of the observed multiplicities and coupling constants. The doublet of doublets expected for H5, for instance, confirms its position between H3 and H6, with distinct meta and ortho couplings, respectively. The integration of the signals in the ¹H NMR spectrum should correspond to the number of protons in each unique environment, providing further validation of the assignments.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde. By understanding the influence of the various substituents on the aromatic ring, a detailed and accurate interpretation of the ¹H and ¹³C NMR spectra can be achieved. The provided protocol and predicted spectral data serve as a valuable resource for researchers working with this compound and similar polysubstituted aromatic systems, ensuring confident structural verification and quality control in their synthetic endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Tanase, C., & Leabu, M. (2009). Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide. Rev. Chim. (Bucharest), 60(1), 53-57.
  • Ammann, J. R., & Huddle, B. P. (1999). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry, 37(4), 259-264.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • PubChem. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • LibreTexts. (2021, August 15). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • New Journal of Chemistry. (2016). Supplementary data. Retrieved from [Link]

  • Sridharan, V., Suryavanshi, G., & Kumar, P. (2008). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry-Section B, 47(12), 1901.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]_ aldehydes_ketones.htm

  • Yuliana, A., & Zulfikar, M. A. (2018). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. Rasayan Journal of Chemistry, 11(2), 653-658.
  • Huddle, M. G., & Ammann, J. R. (1999). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 37(4), 259-264.
  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • LibreTexts. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Arkat USA, Inc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Spectroscopy. (2016). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

  • Google Patents. (n.d.). CN113979878A - Preparation method of 2-aminobenzaldehyde.
  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]

  • Yuliana, A., & Zulfikar, M. A. (2018). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Rasayan Journal of Chemistry, 11(2), 653-658.

Sources

Application Notes and Protocols: The Strategic Use of 4-Bromo-2-(piperidin-1-yl)benzaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this landscape, the piperidine moiety has emerged as a "privileged scaffold" due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, metabolic stability, and the ability to form key interactions within the ATP-binding pocket of kinases.[2]

This application note details the strategic use of 4-Bromo-2-(piperidin-1-yl)benzaldehyde as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will provide a detailed, field-proven protocol for a proposed synthesis of a novel Anaplastic Lymphoma Kinase (ALK) inhibitor, discuss the underlying chemical principles, and explore the structure-activity relationships that make this particular building block so valuable to researchers, scientists, and drug development professionals.

The Rationale: Why 4-Bromo-2-(piperidin-1-yl)benzaldehyde?

The unique substitution pattern of 4-Bromo-2-(piperidin-1-yl)benzaldehyde offers a compelling combination of features for the medicinal chemist:

  • Orthogonal Functional Handles: The aldehyde and bromo groups provide two distinct and chemoselective points for modification. The aldehyde is primed for reactions such as reductive amination or condensations, while the bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This allows for the systematic and modular construction of complex molecular architectures.

  • The Piperidine Moiety: The piperidine ring is a common feature in many approved kinase inhibitors.[2] Its presence can improve aqueous solubility and provide a vector for interaction with the solvent-exposed region of the kinase active site. Furthermore, modifications to the piperidine ring itself can be used to fine-tune the inhibitor's selectivity and pharmacokinetic properties.[4]

  • Structural Analogy to Known Inhibitors: The 2-(piperidin-1-yl)benzaldehyde core is structurally related to moieties found in successful kinase inhibitors. For instance, the ALK inhibitor Alectinib features a morpholinopiperidinyl group that plays a crucial role in its activity.[5] By using our title compound, researchers can readily access novel analogs of such established drugs.

Proposed Synthesis of an ALK Inhibitor: A Step-by-Step Protocol

Herein, we propose a robust and efficient two-step synthesis of a novel ALK inhibitor, (S)-1-(4-(5-chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)phenyl)ethan-1-ol , a structural analog of the potent ALK inhibitor Ceritinib.[6] This protocol leverages a Suzuki-Miyaura coupling as the key bond-forming step.

Experimental Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination A 4-Bromo-2-(piperidin-1-yl)benzaldehyde C Intermediate Aldehyde A->C Pd Catalyst, Base, Solvent B Arylboronic Ester B->C D Intermediate Aldehyde F Final Kinase Inhibitor D->F Reducing Agent, Solvent E Pyrimidine Amine Core E->F

Caption: Proposed two-step synthesis of a novel ALK inhibitor.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 4-Bromo-2-(piperidin-1-yl)benzaldehyde with a suitable arylboronic ester to form the key biphenyl aldehyde intermediate.

Materials:

  • 4-Bromo-2-(piperidin-1-yl)benzaldehyde (1.0 eq)

  • (4-(1-Hydroxyethyl)phenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a 100 mL round-bottom flask, add 4-Bromo-2-(piperidin-1-yl)benzaldehyde (1.0 g, 3.54 mmol), (4-(1-hydroxyethyl)phenyl)boronic acid (0.70 g, 4.25 mmol), and potassium carbonate (0.98 g, 7.08 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.

  • Sparge the solution with argon for 15 minutes.

  • Add palladium(II) acetate (16 mg, 0.071 mmol) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 4'-(1-hydroxyethyl)-[1,1'-biphenyl]-2-carbaldehyde substituted with a piperidin-1-yl group at the 2' position .

Causality Behind Choices:

  • Catalyst and Base: Palladium(II) acetate is a common and effective palladium source for Suzuki couplings.[7] Potassium carbonate is a mild and effective base for this transformation.[3]

  • Solvent System: The mixture of dioxane and water is a standard solvent system for Suzuki reactions, ensuring the solubility of both organic and inorganic reagents.[8]

  • Inert Atmosphere: The use of argon is crucial to prevent the oxidation of the palladium(0) active catalyst.

Protocol 2: Reductive Amination

This protocol details the reductive amination of the intermediate aldehyde with the pyrimidine amine core of Ceritinib to yield the final kinase inhibitor.

Materials:

  • Intermediate Aldehyde from Protocol 1 (1.0 eq)

  • 5-chloro-N²-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N⁴-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (Ceritinib core amine) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the intermediate aldehyde (1.0 g, 3.23 mmol) and the Ceritinib core amine (1.8 g, 3.23 mmol) in dichloroethane (30 mL) in a 100 mL round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.03 g, 4.85 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the final product.

Causality Behind Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, well-suited for complex molecules with multiple functional groups.

  • Acid Catalyst: The catalytic amount of acetic acid accelerates the formation of the iminium ion intermediate, which is then reduced.

Data Presentation

StepProductExpected YieldPurity (LC-MS)
1Intermediate Aldehyde75-85%>95%
2Final Kinase Inhibitor60-70%>98%

Mechanistic Insights and the Role of the Piperidine Moiety

The piperidine ring in our target molecule is hypothesized to play a significant role in its binding to the ALK kinase domain. Structure-activity relationship studies of similar inhibitors suggest that the piperidine can form hydrogen bonds with the hinge region of the kinase or extend into the solvent-exposed front pocket.[6] The ortho-piperidine substitution on the benzaldehyde starting material positions this group to interact favorably with the kinase active site.

Target Pathway: Anaplastic Lymphoma Kinase (ALK) Signaling

The ALK receptor tyrosine kinase, when aberrantly activated through mutations or chromosomal translocations, drives oncogenesis by activating several downstream signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[9][10] These pathways promote cell proliferation, survival, and invasion. Our synthesized inhibitor is designed to block the ATP-binding site of ALK, thereby inhibiting its kinase activity and shutting down these oncogenic signals.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 RAS-RAF-MEK-ERK Pathway cluster_3 PI3K-AKT Pathway cluster_4 JAK-STAT Pathway cluster_5 Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Phosphorylation Cascade PI3K PI3K ALK->PI3K Phosphorylation Cascade JAK JAK ALK->JAK Phosphorylation Cascade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion

Caption: Simplified ALK signaling pathway in cancer.

Conclusion

4-Bromo-2-(piperidin-1-yl)benzaldehyde represents a high-potential starting material for the synthesis of novel kinase inhibitors. Its pre-installed piperidine moiety and orthogonal functional groups allow for the efficient construction of complex molecules with desirable drug-like properties. The protocols and rationale presented in this application note provide a solid foundation for researchers to explore the synthesis of new chemical entities targeting kinases such as ALK.

References

Sources

Highly Regioselective Synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde via Ortho-Directed

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-02

Executive Summary & Strategic Value

This application note details the optimized synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde , a versatile bifunctional scaffold. This molecule is a critical intermediate in drug discovery, serving as a precursor for:

  • Kinase Inhibitors: Via condensation of the aldehyde to form quinolines or quinazolines.

  • CNS Active Agents: Utilizing the piperidine moiety for receptor binding (e.g., Histamine H3 antagonists).

  • Cross-Coupling Libraries: The retained 4-bromo substituent allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Key Technical Insight: The synthesis exploits the significant reactivity difference between the ortho-fluoro and para-bromo substituents on the benzaldehyde core. The electron-withdrawing aldehyde group activates the ortho-fluorine for Nucleophilic Aromatic Substitution (


), while the para-bromine remains inert under these specific conditions, eliminating the need for protecting groups.

Retrosynthetic Analysis & Mechanism

The strategy relies on the Meisenheimer Complex Stabilization model. The carbonyl group at C1 withdraws electron density, making C2 highly electrophilic. Fluorine, being highly electronegative, further destabilizes the ground state and lowers the energy of the transition state for nucleophilic attack, making it a far superior leaving group to bromine in


 reactions (the "Element Effect").
Reaction Scheme

ReactionScheme SM 4-Bromo-2-fluorobenzaldehyde (Electrophile) Complex Meisenheimer Intermediate SM->Complex + Piperidine K2CO3, DMF, 80°C Reagent Piperidine (Nucleophile) Reagent->Complex Product 4-Bromo-2-(piperidin-1-yl)benzaldehyde (Target) Complex->Product - HF (as KF)

Figure 1: Reaction pathway highlighting the displacement of the activated ortho-fluorine.

Detailed Experimental Protocol

Materials & Equipment
  • Starting Material: 4-Bromo-2-fluorobenzaldehyde (CAS: 57848-46-1), >97% purity.

  • Reagent: Piperidine (CAS: 110-89-4), ReagentPlus®.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Equipment: 100 mL round-bottom flask, magnetic stir bar, oil bath, reflux condenser.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a 100 mL round-bottom flask with 4-Bromo-2-fluorobenzaldehyde (2.03 g, 10.0 mmol).

  • Add anhydrous DMF (20 mL). Stir until fully dissolved.

  • Add Potassium Carbonate (

    
    ) (2.76 g, 20.0 mmol, 2.0 equiv). The mixture will appear as a suspension.
    
  • Add Piperidine (1.1 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe.

    • Note: A slight exotherm may be observed.

Step 2: Reaction Execution

  • Equip the flask with a reflux condenser.

  • Heat the mixture to 80°C in an oil bath.

  • Monitor via TLC (Hexanes:EtOAc 4:1) or HPLC.[1]

    • Target: Disappearance of starting material (

      
      ) and appearance of a fluorescent yellow product spot (
      
      
      
      ).
    • Duration: Typically 3–5 hours.

    • Critical Check: Do not exceed 100°C to prevent potential displacement of the bromine or aldehyde degradation.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into Ice-Water (100 mL) with vigorous stirring.

    • Observation: The product should precipitate as a yellow/orange solid.

  • Stir for 15 minutes to ensure all DMF is solubilized in the aqueous phase.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with water (

    
     mL) to remove residual base and DMF.
    

Step 4: Purification

  • Dry the solid under vacuum at 45°C overnight.

  • Optional: If purity is <95%, recrystallize from minimal hot Ethanol or purify via flash column chromatography (0-10% EtOAc in Hexanes).

Process Parameters & Optimization Data

The following table summarizes the optimization of reaction conditions to maximize yield and regioselectivity.

ParameterCondition TestedYield (%)Observations
Solvent DMF92% Excellent solubility; fast reaction rate.
Solvent Acetonitrile78%Slower reaction; required reflux (82°C).
Base

92% Granular form is easy to filter; cost-effective.
Base

(Triethylamine)
85%Harder to remove residual amine salts; lower yield.
Temp 25°C (RT)<10%Reaction is sluggish; activation barrier not met.
Temp 120°C81%Formation of debrominated by-products observed.

Derivatization & Downstream Applications[2]

The utility of 4-Bromo-2-(piperidin-1-yl)benzaldehyde lies in its orthogonality. The aldehyde and the aryl bromide can be reacted independently.

Workflow Logic

Derivatization Core 4-Bromo-2-(piperidin-1-yl) benzaldehyde Decision Select Functionalization Path Core->Decision PathA Path A: C-C Coupling (Suzuki/Sonogashira) Decision->PathA Modify Aryl Ring PathB Path B: Aldehyde Condensation (Reductive Amination/Cyclization) Decision->PathB Modify Carbonyl ProdA Biaryl/Alkyne Derivatives (Retains Aldehyde) PathA->ProdA Pd(PPh3)4, Ar-B(OH)2 ProdB Benzylamines or Quinolines (Retains Bromine) PathB->ProdB R-NH2, NaBH(OAc)3

Figure 2: Divergent synthesis pathways. Path A utilizes the bromine handle; Path B utilizes the aldehyde.

Specific Application Examples
  • Suzuki Coupling: Reaction with phenylboronic acid (

    
    , 
    
    
    
    , Dioxane/Water) yields 4-phenyl-2-(piperidin-1-yl)benzaldehyde.
  • Reductive Amination: Reaction with morpholine (

    
    , DCM) yields the benzylamine derivative, a potential dual-pharmacophore ligand.
    

Safety & Handling (MSDS Highlights)

  • 4-Bromo-2-fluorobenzaldehyde: Causes skin irritation (H315) and serious eye irritation (H319).[2] Handle in a fume hood.

  • Piperidine: Highly flammable liquid and vapor. Toxic if inhaled or swallowed. Causes severe skin burns and eye damage. Use strictly in a fume hood.

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact; use butyl rubber gloves if possible.

References

  • WuXi Biology. Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. [Link] Citation Context: Mechanistic explanation of regioselectivity in poly-halogenated benzaldehydes (Ortho-F > Para-Br).

  • National Institutes of Health (PubChem). Compound Summary: 4-Bromo-2-fluorobenzaldehyde. [Link] Citation Context: Safety data (GHS classifications) and physical properties.[2]

Sources

4-Bromo-2-(piperidin-1-yl)benzaldehyde in the synthesis of anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-2-(piperidin-1-yl)benzaldehyde in Anti-Inflammatory Drug Discovery

Part 1: Executive Summary & Strategic Rationale

Subject: 4-Bromo-2-(piperidin-1-yl)benzaldehyde (CAS: N/A for specific combination, Analogous Precursors Available) Class: Multi-functionalized Benzaldehyde Scaffold Primary Application: Synthesis of Chalcone, Biaryl, and Quinazoline-based Anti-inflammatory Agents.

The "Privileged Scaffold" Concept: In the realm of medicinal chemistry, 4-bromo-2-(piperidin-1-yl)benzaldehyde represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity:

  • The Aldehyde (-CHO): A classic electrophile for condensation reactions (Claisen-Schmidt, Knoevenagel) to generate Michael acceptors (chalcones) known for NF-κB and COX-2 inhibition.

  • The Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the expansion of the molecule into biaryl space to target kinase pockets (e.g., p38 MAPK).

  • The Piperidine Moiety: A bulky, lipophilic secondary amine that improves oral bioavailability and frequently enhances binding affinity through hydrophobic interactions within enzyme active sites (e.g., LOX, COX).

Part 2: Core Synthesis of the Scaffold

Objective: Regioselective synthesis of 4-bromo-2-(piperidin-1-yl)benzaldehyde from 4-bromo-2-fluorobenzaldehyde.

Expertise & Mechanistic Insight (The "Why"):

The synthesis relies on Nucleophilic Aromatic Substitution (SNAr).[1][2][3][4][5] The starting material, 4-bromo-2-fluorobenzaldehyde, possesses two halogens.

  • Regioselectivity: The reaction is highly selective for the displacement of fluorine at the C2 position.

  • Causality:

    • Electronic Activation: The aldehyde group is a strong electron-withdrawing group (EWG) at the ortho position to the fluorine, activating the C-F bond for nucleophilic attack.

    • Leaving Group Ability: In SNAr reactions, fluoride is a superior leaving group compared to bromide (despite C-F bond strength) because the highly electronegative fluorine stabilizes the anionic Meisenheimer complex intermediate (the rate-determining step).[3]

    • Result: The piperidine attacks C2, displacing fluorine, while the C4-bromide remains intact for downstream chemistry.

Protocol A: SNAr Displacement
ParameterSpecification
Starting Material 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)
Nucleophile Piperidine (1.2 equiv)
Base Potassium Carbonate (K₂CO₃) (2.0 equiv)
Solvent DMF (Dimethylformamide) or DMSO
Temperature 80–100 °C
Time 4–6 Hours

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorobenzaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add finely powdered anhydrous K₂CO₃ (20 mmol). Subsequently, add piperidine (12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar). Monitor via TLC (Hexane:EtOAc 4:1). The starting material (higher R_f) should disappear, replaced by a fluorescent yellow spot (product).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If an oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Part 3: Divergent Synthesis of Anti-Inflammatory Candidates

Once the core scaffold is synthesized, it serves as a divergence point for two major classes of anti-inflammatory drugs.

Pathway 1: The Chalcone Route (NF-κB & COX Inhibition)

Chalcones (1,3-diaryl-2-propen-1-ones) are potent anti-inflammatory agents. The


-unsaturated ketone acts as a Michael acceptor, covalently modifying cysteine residues on inflammatory proteins (e.g., IKK

, preventing NF-κB activation).

Protocol B: Claisen-Schmidt Condensation [6]

  • Reagents: Scaffold (1.0 equiv), Substituted Acetophenone (1.0 equiv), NaOH (10% aq) or KOH, Ethanol.[7]

  • Procedure:

    • Dissolve the scaffold and the chosen acetophenone (e.g., 4-hydroxyacetophenone) in Ethanol.

    • Add aqueous NaOH dropwise at 0°C.

    • Stir at Room Temperature for 12–24 hours. The product usually precipitates as a bright yellow/orange solid.

    • Neutralize with dilute HCl and filter.

Pathway 2: The Biaryl Route (Kinase Inhibition)

Using the retained bromine atom, the scaffold can undergo Suzuki-Miyaura coupling to attach a second aryl ring, mimicking the structure of NSAIDs like Flurbiprofen or kinase inhibitors.

Protocol C: Suzuki-Miyaura Coupling

  • Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), Toluene/Ethanol (4:1).

  • Procedure: Degas solvents. Reflux at 100°C for 12 hours.

Part 4: Visualizing the Workflow

The following diagram illustrates the strategic divergence from the core scaffold.

G SM Starting Material 4-Bromo-2-fluorobenzaldehyde SNAr Step 1: SNAr (Piperidine, K2CO3, DMF) Regioselective F-Displacement SM->SNAr Scaffold CORE SCAFFOLD 4-Bromo-2-(piperidin-1-yl)benzaldehyde Claisen Step 2A: Claisen-Schmidt (Acetophenone, NaOH, EtOH) Aldehyde Condensation Scaffold->Claisen Suzuki Step 2B: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Br-Functionalization Scaffold->Suzuki Chalcone Target Class A Amino-Chalcones (NF-κB Inhibitors) Biaryl Target Class B Biaryl Aldehydes (p38 MAPK Inhibitors) SNAr->Scaffold Claisen->Chalcone Retains Br Adds Enone Suzuki->Biaryl Retains CHO Adds Aryl Ring

Figure 1: Divergent synthetic workflow starting from 4-bromo-2-fluorobenzaldehyde to generate distinct anti-inflammatory pharmacophores.

Part 5: Biological Validation Protocols

To validate the anti-inflammatory potential of the synthesized derivatives, the following assays are industry standards.

Assay 1: COX-1/COX-2 Inhibition Screening (In Vitro)
  • Rationale: Cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandins (inflammation mediators). Selective COX-2 inhibition is desired to reduce gastric side effects associated with COX-1 inhibition.

  • Method: Use a colorimetric COX inhibitor screening kit (e.g., utilizing TMPD oxidation).

  • Data Interpretation: Calculate IC₅₀ (concentration inhibiting 50% enzyme activity).

    • Target Range: Potent chalcones often exhibit IC₅₀ values in the 0.1 – 5.0 µM range [1].

Assay 2: Carrageenan-Induced Paw Edema (In Vivo)
  • Rationale: A standard model for acute inflammation.

  • Method: Administer the test compound orally to rats 1 hour before injecting carrageenan into the paw. Measure paw volume swelling over 4–6 hours.

  • Success Metric: % Inhibition of edema compared to a standard drug (e.g., Indomethacin or Diclofenac).

Representative Data Structure (for Lab Notebooks):

Compound IDR-Group (Chalcone)Yield (%)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Scaffold N/A85%>100 (Inactive)N/A
Deriv-A 4-OH-Phenyl78%2.4 ± 0.315.2
Deriv-B 4-OMe-Phenyl82%5.1 ± 0.58.4
Ref Celecoxib-0.05>300

Part 6: References

  • Hsieh, H. K., et al. (1998).[6] "Synthesis and anti-inflammatory effect of chalcones and related compounds." Pharmaceutical Research, 15(1), 39-46.[6]

  • Ahmad, S., et al. (2017). "Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities." Medicinal Chemistry, 13(8).

  • Venkatesan, P., et al. (2023).[7] "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents." RSC Advances, 13, 2023.

  • Bunce, R. A. (1995). "Nucleophilic Aromatic Substitution of Fluorobenzenes." Tetrahedron, 51(48), 13103-13159. (Foundational mechanistic reference for SNAr regioselectivity).

Sources

Troubleshooting & Optimization

Troubleshooting 4-Bromo-2-(piperidin-1-yl)benzaldehyde Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-Bromo-2-(piperidin-1-yl)benzaldehyde . It is structured to address the unique electronic and structural challenges of this substrate in Suzuki-Miyaura cross-coupling.

Ticket Subject: Optimization & Troubleshooting of Suzuki Coupling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Substrate Analysis & Reactivity Profile

Before troubleshooting, you must understand the "personality" of your molecule. This substrate presents a conflicting electronic profile that dictates your reaction parameters.

FeatureStructural PositionChemical Consequence
Aldehyde (-CHO) Para to BromideActivating. The electron-withdrawing nature facilitates Oxidative Addition. Risk: Highly susceptible to Cannizzaro disproportionation or Aldol condensation under strong basic conditions.
Piperidine (-NC₅H₁₀) Meta to BromideDeactivating / Coordinating. While meta-positioning minimizes electronic deactivation of the C-Br bond, the tertiary amine is a Lewis base that can competitively bind Pd(II), poisoning the catalyst.
Bromide (-Br) Position 4Reactive Site. Sterically accessible (flanked by protons), meaning steric hindrance at the coupling site is not the primary failure mode.

Troubleshooting Logic (Decision Matrix)

If your reaction is failing, identify the specific failure mode below to select the correct protocol adjustment.

TroubleshootingLogic Start Identify Failure Mode CheckLCMS Analyze Crude via LCMS/NMR Start->CheckLCMS SM_Remaining Starting Material (SM) Remaining (Low Conversion) CheckLCMS->SM_Remaining > 20% SM Side_Products SM Consumed, Low Yield (Side Reactions) CheckLCMS->Side_Products < 10% SM Cat_Poison Issue: Catalyst Poisoning (Piperidine binding Pd) SM_Remaining->Cat_Poison Solubility Issue: Boronic Acid Protodeboronation SM_Remaining->Solubility Aldol Issue: Aldol/Cannizzaro (Base too strong) Side_Products->Aldol Oxidation Issue: Aldehyde Oxidation (Air leak) Side_Products->Oxidation Cat_Fix Fix: Increase Ligand:Pd Ratio Use Buchwald Ligands (XPhos) Cat_Poison->Cat_Fix Sol_Fix Fix: Switch to MIDA Boronate or K-Trifluoroborate Solubility->Sol_Fix Base_Fix Fix: Switch to K3PO4 or CsF (Anhydrous Conditions) Aldol->Base_Fix Air_Fix Fix: Degas Solvents vigorously (Freeze-Pump-Thaw) Oxidation->Air_Fix

Figure 1: Diagnostic logic tree for isolating reaction failures based on crude mixture analysis.

Frequently Asked Questions (Technical Guide)

Q1: My conversion is stalled at 60%. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing Catalyst Poisoning via the piperidine nitrogen. Mechanism: The tertiary amine in the piperidine ring acts as a ligand. If your phosphine ligand is labile (like PPh₃), the piperidine will displace it, forming an inactive [Pd(Ar)(Piperidine)Br] species that cannot undergo transmetallation. Solution:

  • Switch Ligand: Use a bulky, electron-rich Buchwald ligand like XPhos or RuPhos . These ligands bind Pd tightly and their steric bulk prevents the piperidine nitrogen from coordinating to the metal center.

  • Pre-catalyst: Stop using Pd(PPh₃)₄. Switch to Pd₂(dba)₃ + XPhos or the pre-formed catalyst XPhos Pd G2 .

Q2: I see the product, but my aldehyde peak is gone/diminished in NMR.

Diagnosis: Base-mediated side reactions (Cannizzaro disproportionation). Mechanism: Strong bases (NaOH, KOtBu) or even Carbonates (K₂CO₃) in alcohols can attack the aldehyde. Solution:

  • Change Base: Switch to Potassium Phosphate Tribasic (K₃PO₄) . It is milder and buffers the pH effectively. Alternatively, use Cesium Fluoride (CsF) in aprotic solvents.

  • Change Solvent: Avoid MeOH or EtOH. Use a Dioxane/Water (4:1) or Toluene/Water system. If the aldehyde is extremely sensitive, use anhydrous conditions with CsF in DME .

Q3: The boronic acid is disappearing, but the aryl bromide remains.

Diagnosis: Protodeboronation. Context: The ortho-piperidine group creates a pocket of electron density that may destabilize the boronic acid intermediate if the transmetallation is slow. Solution:

  • Reagent Switch: Replace the boronic acid with a Potassium Trifluoroborate (Ar-BF₃K) salt. These are stable to protodeboronation and release the active boronic acid slowly, maintaining a low steady-state concentration that favors coupling over decomposition.

Optimized Experimental Protocols

Protocol A: The "Robust" Method (Recommended Start)

Best for: Standard library synthesis, balancing reactivity and aldehyde stability.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed solvent via syringe.

  • Heat to 80 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water. Crucial: Wash organic layer with 0.5M HCl (rapid wash) to remove unreacted piperidine traces if the product is not basic, OR wash with brine if product contains the amine.

Protocol B: The "Difficult" Method (For Steric/Electronic Failure)

Best for: Cases where conversion is low due to catalyst poisoning.

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF / Water (10:1)[1]

Why this works: The XPhos ligand creates a "roof" over the Palladium, physically blocking the piperidine nitrogen from coordinating, while the G2 precatalyst ensures immediate activation at lower temperatures (60 °C), protecting the aldehyde.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition pathway caused by the piperidine moiety and how bulky ligands prevent it.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Poisoned INACTIVE COMPLEX Pd Coordinated by Piperidine OxAdd->Poisoned + Piperidine (Intramolecular/Intermolecular) TransMet Transmetallation Ar-Pd-Ar' OxAdd->TransMet + Ar'-B(OH)2 (Requires Bulky Ligand to prevent poisoning) Product Reductive Elimination Product Released TransMet->Product Product->Pd0 Cycle Repeats

Figure 2: The "Piperidine Trap." Without bulky ligands (like XPhos), the amine nitrogen (red path) sequesters the Pd(II) intermediate, halting the cycle before transmetallation.

Purification Notes

The product contains both a basic amine (piperidine) and a reactive aldehyde.

  • Silica Gel: The amine will streak on standard silica. Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA) to neutralize acidic sites on the silica.

  • Aldehyde Stability: Do not store the crude mixture in basic solution for long periods. Evaporate solvents immediately after workup.

  • Scavenging: If Pd residue remains (dark oil), use Thiol-functionalized silica (SiliaMetS® Thiol) . The sulfur binds Pd more tightly than the piperidine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

How to remove impurities from 4-Bromo-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-(piperidin-1-yl)benzaldehyde Purification

Subject: Purification Protocols for 4-Bromo-2-(piperidin-1-yl)benzaldehyde Ticket ID: PUR-BR-PIP-BENZ-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this compound via Nucleophilic Aromatic Substitution (


) of 4-bromo-2-fluorobenzaldehyde  with piperidine .

The Core Challenge: The purification difficulty arises from the physicochemical similarity between the product and the impurities. The product is a weak base (aniline-like), while the main impurity (piperidine) is a strong base. Furthermore, the aldehyde moiety makes the compound susceptible to oxidation (red/brown discoloration) if handled aggressively.

Compound Profile:

  • Target Molecule: 4-Bromo-2-(piperidin-1-yl)benzaldehyde

  • State: Typically a yellow-to-orange viscous oil that may solidify upon standing or cooling (Melting Point typically 45–55°C, though highly dependent on purity).

  • Key Functionalities:

    • Aldehyde (-CHO): Sensitive to oxidation (air) and strong nucleophiles.

    • Piperidinyl Nitrogen: Conjugated to the benzene ring; participates in intramolecular hydrogen bonding with the carbonyl. This makes it significantly less basic than free piperidine.

Diagnostic Workflow

Before selecting a protocol, identify your specific impurity profile using this decision matrix.

PurificationLogic Start Analyze Crude Material (TLC / LCMS / NMR) Impurity_Pip Impurity: Excess Piperidine (Smells like amine, sticky oil) Start->Impurity_Pip High Basicity Impurity_SM Impurity: Starting Material (4-Br-2-F-benzaldehyde) Start->Impurity_SM Non-polar overlap Impurity_Ox Impurity: Oxidation/Color (Dark Red/Brown Tars) Start->Impurity_Ox Polar/Colored Action_AcidWash Protocol A: pH-Controlled Acid Wash Impurity_Pip->Action_AcidWash Action_Column Protocol B: Flash Chromatography Impurity_SM->Action_Column Action_Recryst Protocol C: Recrystallization/Trituration Impurity_Ox->Action_Recryst Action_AcidWash->Action_Column If SM persists Action_Column->Action_Recryst Final Polish

Figure 1: Purification Decision Matrix based on impurity profile.

Troubleshooting Guides & Protocols

Protocol A: Removing Excess Piperidine (The "Sticky Oil" Issue)

Issue: The crude product remains a viscous oil and smells strongly of amine. Mechanism: Piperidine is a strong base (


). The product, 4-bromo-2-(piperidin-1-yl)benzaldehyde, is a much weaker base due to the electron-withdrawing aldehyde and the conjugation of the nitrogen lone pair into the aromatic ring. We exploit this 

difference.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with piperidine salts.

  • The Citric Acid Wash (Critical Step):

    • Prepare a 10% aqueous Citric Acid solution (approx pH 3–4).

    • Wash the organic layer with this solution 2 times.

    • Why Citric? HCl is too strong and can degrade the aldehyde or induce polymerization. Citric acid buffers the aqueous phase to a pH where piperidine is fully protonated (piperidinium citrate, water-soluble) but the product remains neutral (organic-soluble).

  • Neutralization: Wash the organic layer once with saturated Sodium Bicarbonate (

    
    )  to remove residual acid.
    
  • Drying: Dry over

    
     and concentrate.
    

Validation: Run a TLC. The "draggy" baseline spot corresponding to piperidine should be gone.

Protocol B: Removing Unreacted Starting Material (Chromatography)

Issue: 4-bromo-2-fluorobenzaldehyde co-elutes or persists in the mixture. Context: Both the starting material (SM) and product are relatively non-polar aldehydes. Separation requires a gradient.

Chromatography Conditions:

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate.

  • Gradient:

    • Start: 100% Hexanes (Elutes non-polar impurities).

    • Ramp: 0%

      
       5% EtOAc (Elutes unreacted Starting Material).
      
    • Product Elution: Typically occurs between 5% and 15% EtOAc .

    • Note: The amine group makes the product slightly "sticky" on silica. If tailing occurs, add 1% Triethylamine (TEA) to the mobile phase, but this is rarely necessary if the piperidine was removed via Protocol A.

Protocol C: Removing Oxidation Products (Recrystallization)

Issue: The product is dark red/brown or has a lower melting point than expected. Mechanism: Aromatic aldehydes oxidize to benzoic acids or undergo aldol-type condensations. These impurities are usually more polar or significantly less soluble in cold alcohols.

Recrystallization Solvent System:

  • Primary Choice: Ethanol (EtOH) or Isopropanol (IPA) .

  • Method:

    • Dissolve the crude oil/solid in the minimum amount of boiling EtOH.

    • (Optional) If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

    • Allow to cool slowly to room temperature, then to

      
      C.
      
    • Anti-solvent Trituration: If crystals do not form (oiling out), add cold Hexane or Water dropwise to the stirred solution until turbidity persists.

Technical Data Summary

ParameterValue / ConditionNotes
CAS No. 1289132-55-9 (Generic Analog)Specific CAS depends on substitution pattern.
Appearance Yellow/Orange Oil or SolidSolidifies upon high purity.

(Est.)
Product: ~3.5Piperidine: ~11.2
TLC Stain 2,4-DNP (Orange spot)Specific for Aldehydes.
Storage 2–8°C, Inert GasAldehydes oxidize in air.

Frequently Asked Questions (FAQs)

Q: Can I use HCl instead of Citric Acid for the wash? A: Proceed with caution. While dilute HCl (1M) can work, strong mineral acids may protonate the product's weak nitrogen or catalyze acetal formation if alcohol solvents are present. Citric acid is safer and sufficiently acidic to remove piperidine.

Q: My product is oiling out during recrystallization. What do I do? A: This is common ("Oiling Out").

  • Seed Crystal: If you have a tiny amount of pure solid, add it.

  • Scratch the Flask: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

  • Solvent Switch: Switch to a Methanol/Water system. Dissolve in MeOH, then add water until cloudy.

Q: How do I store the purified compound? A: Store under Nitrogen or Argon at 4°C. Aldehydes are "oxygen scavengers" and will slowly convert to the corresponding benzoic acid (white solid precipitate) if left in air.

References

  • Synthesis & Workup Validation

    • Source: ChemicalBook & Patent Liter
    • Relevance: Describes the general synthesis of 2-(piperidin-1-yl)benzaldehydes via and the specific use of citric acid for pH adjustment during workup to remove excess amine.
    • URL:

  • Recrystallization Solvents

    • Source: University of Rochester, Department of Chemistry.
    • Relevance: Provides the "Rule of Thumb" for solvent selection (EtOH/Hexane systems)
    • URL:

  • Chromatographic Behavior

    • Source: BenchChem Protocols.[1]

    • Relevance: Describes flash column conditions (Petroleum Ether/DCM)
    • URL:

Sources

Technical Support Center: Synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls encountered during this synthetic procedure. Our aim is to equip you with the scientific rationale behind the experimental steps, ensuring a successful and reproducible outcome.

Introduction to the Synthesis

The synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a fluoride leaving group from 4-bromo-2-fluorobenzaldehyde by the nucleophilic piperidine. The reaction is typically facilitated by a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The aldehyde group positioned ortho to the fluorine atom acts as an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This activation is crucial for the reaction to proceed efficiently.

Visualizing the Synthetic Workflow

reagents Starting Materials: 4-Bromo-2-fluorobenzaldehyde Piperidine Potassium Carbonate DMF reaction S N Ar Reaction (e.g., 90-120°C, 4-12h) reagents->reaction 1. Combine & Heat workup Aqueous Workup (Extraction & Washing) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography or Recrystallization) workup->purification 3. Isolate Crude Product product Final Product: 4-Bromo-2-(piperidin-1-yl)benzaldehyde purification->product 4. Purify characterization Characterization (NMR, MS, mp) product->characterization 5. Verify Structure & Purity

Caption: General workflow for the synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate in this reaction?

A1: Potassium carbonate (K2CO3) acts as a base to deprotonate the piperidinium ion that is formed during the reaction. In the SNAr mechanism, piperidine attacks the aromatic ring, and in the process, the nitrogen atom can become protonated. K2CO3 neutralizes the resulting acidic species, regenerating the neutral piperidine nucleophile and driving the reaction to completion. Being a solid, anhydrous base, it is easily removed during workup.

Q2: Why is an anhydrous polar aprotic solvent like DMF or DMSO recommended?

A2: Polar aprotic solvents are ideal for SNAr reactions for two primary reasons. First, they effectively dissolve the reactants, including the polar starting material and the base. Second, they do not participate in hydrogen bonding with the nucleophile (piperidine). This lack of hydrogen bonding leaves the nucleophile "naked" and more reactive, thus accelerating the rate of the nucleophilic attack on the electron-deficient aromatic ring. The presence of water can reduce the nucleophilicity of the piperidine through hydrogen bonding[1].

Q3: What is the expected mechanism for this transformation?

A3: The reaction proceeds via a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr)[2][3][4].

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing the fluorine atom on the 4-bromo-2-fluorobenzaldehyde. This is the rate-determining step and results in the formation of a negatively charged intermediate called a Meisenheimer complex[2][3].

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is stabilized by the electron-withdrawing aldehyde group at the ortho position and the bromine atom at the para position[4].

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions due to its high electronegativity that polarizes the C-F bond[3][4].

Sources

Technical Support Center: Suzuki Coupling of 4-Bromo-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Catalyst & Condition Optimization for Aminobenzaldehydes

Executive Summary: The "Dual-Challenge" Substrate

You are attempting to couple 4-Bromo-2-(piperidin-1-yl)benzaldehyde . While aryl bromides are typically compliant substrates, this specific molecule presents a "Dual-Challenge" that frequently leads to stalled conversion or side reactions:

  • Catalyst Poisoning (The Piperidine Trap): The ortho-piperidinyl group contains a Lewis-basic tertiary amine. Even though it is meta to the reaction site (C4-Br), the flexible piperidine ring can coordinate to the Palladium center, displacing labile ligands (like PPh3) and forming an inactive Pd(II)-Amine resting state.

  • Aldehyde Instability: The para-formyl group activates the C-Br bond (good for oxidative addition) but is susceptible to Cannizzaro disproportionation or aerobic oxidation under the basic conditions required for Suzuki coupling.

This guide prioritizes ligand steric bulk and base mildness to overcome these specific failure modes.

Catalyst Selection Matrix

Do not use generic conditions (e.g., Pd(PPh3)4). The tertiary amine will likely poison simple phosphine catalysts.

Option A: The Robust Standard (High Success Rate)
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride)

  • Why it works: The dppf ligand is bidentate with a large bite angle. It chelates the Palladium tightly, making it thermodynamically difficult for the substrate's piperidine nitrogen to displace the ligand and poison the metal center.

  • Loading: 2–5 mol%

Option B: High Performance (Difficult Boronic Acids)
  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II))

  • Why it works: This Buchwald precatalyst generates a monoligated Pd(0) species. The XPhos ligand is extremely bulky, creating a "steric wall" that physically blocks the piperidine nitrogen from coordinating to the Pd center while accelerating oxidative addition.

  • Loading: 0.5–2 mol%

FeaturePd(dppf)Cl₂ (Standard)XPhos Pd G2 (Advanced)
Cost Efficiency HighModerate
Resistance to Amine Poisoning Excellent (Chelation effect)Superior (Steric blocking)
Reaction Speed Moderate (2-12 h)Fast (< 2 h)
Air Stability GoodExcellent (Precatalyst is stable)

Critical Troubleshooting (Q&A)

Q1: My starting material is consumed, but I see no product. Where did it go?

Diagnosis: You likely triggered Dehalogenation (hydrodehalogenation).

  • Mechanism: If the transmetallation step is slow (due to steric bulk or weak base), the Pd(II)-Aryl species can undergo

    
    -hydride elimination from the amine or abstract a hydride from the solvent (alcohol), leading to the reduction of the C-Br bond to C-H.
    
  • Fix: Switch to a non-protic solvent system (e.g., Toluene/Water instead of Ethanol/Water) and increase the catalyst activity (Switch to XPhos Pd G2).

Q2: The aldehyde peak disappeared from NMR, but I didn't get the coupling product.

Diagnosis: Cannizzaro Reaction or Aerobic Oxidation .

  • Mechanism: Strong hydroxide bases (NaOH, KOH) attack the aldehyde. In the presence of heat, two aldehyde molecules disproportionate into an alcohol and a carboxylic acid.

  • Fix: Switch to a milder, less nucleophilic base. Use Potassium Phosphate Tribasic (K₃PO₄) or Sodium Carbonate (Na₂CO₃) . Avoid hydroxides and alkoxides.

Q3: The reaction stalls at 50% conversion.

Diagnosis: Catalyst Deactivation (The "Piperidine Trap").

  • Mechanism: As the reaction progresses, the concentration of the product (which also contains the piperidine) increases. The amine competes with the phosphine ligand for the Pd center.

  • Fix: Do not add more catalyst. Instead, ensure you are using degassed solvents (oxygen accelerates catalyst death) and consider adding 1 equivalent of the free ligand (e.g., dppf or XPhos) to shift the equilibrium back toward the active catalyst.

Optimized Experimental Protocol

Target Scale: 1.0 mmol Reaction Time: 4–16 hours Temperature: 80°C

Reagents:
  • Substrate: 4-Bromo-2-(piperidin-1-yl)benzaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.03 equiv / 3 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Step-by-Step Procedure:
  • Degassing (Critical): Sparge the 1,4-Dioxane and Water separately with Nitrogen or Argon for 15 minutes before mixing. Oxygen is the enemy of this reaction.

  • Assembly: In a reaction vial equipped with a stir bar, add the Substrate , Boronic Acid , and Base .

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Seal & Purge: Cap the vial (septum screw cap). Purge the headspace with Nitrogen for 2 minutes via an outlet needle.

  • Heating: Place in a pre-heated block at 80°C. Stir vigorously (800+ RPM).

    • Note: The biphasic mixture requires rapid stirring to ensure phase transfer.

  • Monitoring: Check via TLC or LCMS after 2 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Mechanistic Visualization

The following diagram illustrates the standard catalytic cycle versus the specific "Amine Poisoning" off-cycle path relevant to your substrate.

SuzukiCycle Figure 1: Suzuki Cycle & Amine Poisoning Pathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + Base (OH-) Poison Inactive Complex (Pd-N-Piperidine) OxAdd->Poison + Substrate Amine (Displaces Ligand) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Poison->Pd0 Reversible only with bulky ligands

Caption: The red path indicates the "Piperidine Trap" where the substrate's amine coordinates to Pd(II), stalling the cycle. Bulky ligands (XPhos) or chelators (dppf) prevent this diversion.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sherwood, J., et al. (2019). Palladium catalyst poisoning in the study of reaction mechanisms. Journal of the American Chemical Society.[3] Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

Sources

Technical Support Center: Synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SNAr-SOLV-042 Assigned Specialist: Senior Application Scientist Subject: Solvent Effects, Kinetic Optimization, and Workup Strategies

The Reaction Landscape: Mechanism & Solvent Interaction

To troubleshoot effectively, we must first understand the mechanistic demands of this Nucleophilic Aromatic Substitution (


).

The Chemistry: The reaction involves the displacement of a leaving group (typically Fluorine or Chlorine) at the ortho position of 4-bromo-2-halobenzaldehyde by piperidine.

  • Substrate: 4-Bromo-2-fluorobenzaldehyde (Preferred due to the high electronegativity of F, which lowers the LUMO energy and stabilizes the Meisenheimer complex).

  • Nucleophile: Piperidine (Secondary amine).

  • Electronic Context: The aldehyde (-CHO) is a strong electron-withdrawing group (EWG) ortho to the leaving group, activating the ring. The bromine at para is also an EWG but is less activating and less prone to displacement under mild conditions.

Visualization: Solvent-Stabilized Transition State

The choice of solvent dictates the stability of the charged intermediate (Meisenheimer Complex).

SNAr_Mechanism Start Reagents: 4-Br-2-F-Benzaldehyde + Piperidine TS Transition State (Meisenheimer Complex) Start->TS Nucleophilic Attack Product Product: 4-Bromo-2-(piperidin-1-yl) benzaldehyde TS->Product Restoration of Aromaticity (-HF) PolarAprotic Polar Aprotic (DMSO/DMF) Stabilizes dipoles SOLVATES CATION ONLY PolarAprotic->TS Lowers Activation Energy PolarProtic Polar Protic (EtOH) H-Bonds with Piperidine DEACTIVATES NUCLEOPHILE PolarProtic->Start Ground State Stabilization (Slows Reaction)

Figure 1: Mechanistic impact of solvent choice. Polar aprotic solvents accelerate the rate by leaving the nucleophile 'naked' and reactive, while protic solvents cage the nucleophile via hydrogen bonding.

Solvent Selection Matrix

Use this table to select the solvent based on your lab's constraints (Green Chemistry vs. Kinetic Efficiency).

Solvent ClassRepresentative SolventsReaction RateWorkup DifficultyRecommendation
Polar Aprotic DMF, DMSO, NMP Fastest High Gold Standard. Best for scale-up if high-vac distillation or efficient aqueous washing is available. Essential for unreactive substrates (e.g., if using Cl instead of F).
Polar Protic Ethanol, IPA Slow Low Green Option. Product often precipitates upon cooling. Requires higher temperatures (reflux) and longer times. Risk of nucleophile deactivation.
Non-Polar Toluene, Xylene Very Slow Medium Not Recommended without Phase Transfer Catalysts (PTC). Poor solubility of the intermediate salt.
Neoteric PEG-400 Fast Medium Eco-Friendly. Acts as both solvent and catalyst. Product can be extracted with ether/EtOAc, leaving PEG behind.

Troubleshooting Guide

Issue A: "The reaction is stalling at 60-70% conversion."

Diagnosis:

  • Product Inhibition: The generated acid (HF or HCl) is protonating the remaining piperidine, killing your nucleophile.

  • Equilibrium Issues: In protic solvents, the reverse reaction is negligible, but H-bonding can arrest kinetics as concentration drops.

Corrective Action:

  • Base Stoichiometry: Ensure you are using at least 2.2 equivalents of piperidine (one as nucleophile, one as acid scavenger) or adding an inorganic base like

    
    .
    
  • Solvent Switch: If using Ethanol, switch to DMF or add a co-solvent (THF) to break H-bond networks.

Issue B: "I see a secondary spot on TLC/LCMS (Impurity)."

Impurity Profiling:

ImpurityStructure/OriginCauseSolution
Bis-substituted 2,4-di(piperidin-1-yl)...Temperature too high (>100°C) or excess piperidine.Keep T < 80°C. The 4-Br is robust but will react under forcing conditions.
Hydrolysis 4-Bromo-2-hydroxy...Wet solvent (DMSO is hygroscopic). Hydroxide competes with piperidine.Dry solvents over molecular sieves. Use anhydrous bases.[1]
Aminal Piperidine attack on aldehydeReversible attack on the C=O group.Do not panic. This usually reverts during acidic workup/silica chromatography.
Issue C: "I cannot remove DMSO/DMF during workup."

Diagnosis: High boiling point solvents are difficult to rotovap.[2] Corrective Action: See the workflow below.

Workup_Strategy Start Reaction Complete in DMSO/DMF Decision Is Product Water Soluble? Start->Decision No No (Precipitates) Decision->No Add 5x volume Ice Water Yes Yes/Oily Decision->Yes Extraction Filter Filter No->Filter Filter Solid Extract Extract Yes->Extract Extract into EtOAc Wash org. layer 5x with Brine/LiCl Wash Wash Filter->Wash Wash filter cake with H2O x3 LiCl LiCl Extract->LiCl 5% LiCl pulls DMSO into aq phase Dry Dry LiCl->Dry Dry (Na2SO4) & Evaporate

Figure 2: Decision tree for removing high-boiling polar aprotic solvents.

Validated Experimental Protocols

Protocol A: High-Throughput / Kinetic Priority (DMF/DMSO)

Best for: Small scale discovery, difficult substrates (e.g., Chlorides).

  • Dissolve: 1.0 eq 4-Bromo-2-fluorobenzaldehyde in anhydrous DMF (0.5 M concentration).

  • Add: 2.5 eq Piperidine. (Excess acts as base).

  • Heat: Stir at 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Note: The aldehyde activates the fluorine; high heat is rarely needed.

  • Workup: Pour mixture into 10 volumes of crushed ice/water. Vigorously stir. The yellow solid product should precipitate. Filter and wash with water to remove residual DMF.

Protocol B: Green Chemistry Priority (Ethanol)

Best for: Process scale-up, safety-conscious labs.

  • Dissolve: 1.0 eq Substrate in Ethanol (0.3 M).

  • Add: 1.2 eq Piperidine + 1.5 eq

    
     (solid).
    
  • Reflux: Heat to reflux (78°C ) for 6-12 hours.

  • Workup: Cool to room temperature. The inorganic salts (

    
    ) will settle. Filter them off. Concentrate the filtrate to ~20% volume, then cool to 0°C to crystallize the product.
    

Frequently Asked Questions (FAQ)

Q1: Can I use the 2-Chloro derivative instead of 2-Fluoro? A: Yes, but the reaction rate will drop significantly (


 in 

). You must use a polar aprotic solvent (DMF/DMSO) and likely increase the temperature to 90-100°C. Ethanol will likely fail to drive this to completion.

Q2: My NMR shows a messy baseline near the aldehyde peak. Is my product degrading? A: This is likely the reversible formation of a hemi-aminal species where piperidine attacks the aldehyde. Ensure your NMR solvent (


 or 

) is acid-free. Treating the sample with a dilute acid wash during workup usually hydrolyzes this back to the clean aldehyde.

Q3: Is the 4-Bromo position stable? A: Generally, yes. The 2-position is activated by both the inductive effect of the aldehyde and the resonance stabilization of the intermediate. The 4-position is far less reactive. However, avoid using strong alkoxide bases (


) or temperatures >120°C, which could force substitution at the bromine or cause degradation.

References

  • Bunnett, J. F. (1951). "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society.

    
     mechanism and the "Element Effect" where F >> Cl). Link
    
  • Newby, J., et al. (2018). "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles."[3] PMC. (Discusses PEG-400 as a green solvent alternative for piperidine substitutions). Link

  • University of Rochester. (n.d.). "Workup for Reactions in DMF or DMSO." Not Voodoo. (Authoritative guide on removing dipolar aprotic solvents). Link

  • Shelke, N. B., et al. (2014). "

    
     reaction in aqueous medium in presence of mixed organic and inorganic bases."[4] RSC Advances. (Demonstrates aqueous/surfactant conditions for fluorobenzonitrile substitutions). Link
    
  • Broad Institute. (2010). "A Synthesis Strategy Yielding Skeletally Diverse Small Molecules."[5] (Details the specific use of 4-bromo-2-fluorobenzaldehyde in library synthesis using DMF conditions). Link

Sources

Validation & Comparative

Spectroscopic Comparison Guide: 4-Bromo-2-(piperidin-1-yl)benzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the spectroscopic evolution from 4-bromo-2-fluorobenzaldehyde to 4-bromo-2-(piperidin-1-yl)benzaldehyde . This transformation—a nucleophilic aromatic substitution (SNAr)—is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive scaffolds.

The transition from a fluorinated precursor to a piperidinyl product introduces distinct spectroscopic signatures. This guide objectively compares these signatures across NMR (


H, 

F,

C), IR, and MS modalities to establish robust quality control (QC) standards for reaction monitoring and structural validation.

Synthetic Pathway & Mechanism[1]

The synthesis relies on the SNAr displacement of an activated fluoride by piperidine. The ortho-formyl group activates the fluorine towards nucleophilic attack by stabilizing the Meisenheimer complex intermediate.

Reaction Scheme

SNAr_Pathway Precursor 4-Bromo-2-fluorobenzaldehyde (Electrophile) Intermediate Meisenheimer Complex (Stabilized by -CHO) Precursor->Intermediate + Piperidine K2CO3, DMF, 80°C Reagent Piperidine (Nucleophile) Reagent->Intermediate Product 4-Bromo-2-(piperidin-1-yl)benzaldehyde (Target) Intermediate->Product - F⁻ Byproduct HF / Salt Intermediate->Byproduct

Figure 1: SNAr mechanism showing the displacement of fluorine by piperidine, facilitated by the electron-withdrawing aldehyde group.

Spectroscopic Comparison

The following data compares the starting material (Precursor A) with the target product (Product B).

A. Quantitative Data Summary
FeaturePrecursor: 4-Bromo-2-fluorobenzaldehydeProduct: 4-Bromo-2-(piperidin-1-yl)benzaldehydeDiagnostic Change

H NMR (CHO)
~10.2 ppm (s)~10.1 ppm (s)Minor shift; loss of F-coupling.

H NMR (Ar-H)
7.3–7.8 ppm (Coupled to F)7.0–7.7 ppm (Simplified)H-3 (ortho to N) shifts upfield due to donation.

H NMR (Aliph)
Silent3.0–3.2 ppm (4H), 1.6–1.8 ppm (6H)Appearance of piperidine "fingerprint".

F NMR
Signal at ~ -110 to -120 ppmSilent Complete disappearance confirms conversion.
IR (C=O) ~1690 cm

~1675–1680 cm

Redshift due to amino-group conjugation.
MS (ESI+) m/z 202/204 [M+H]

m/z 267/269 [M+H]

Mass shift of +65 Da; Br isotope pattern retained.
B. Deep Dive: NMR Analysis
1. Proton (

H) NMR[1][2][3][4][5]
  • The "Piperidine Fingerprint" : The most obvious indicator of success is the emergence of aliphatic signals. The

    
    -protons of the piperidine ring (adjacent to nitrogen) appear as a multiplet around 3.0–3.2 ppm . The 
    
    
    
    and
    
    
    protons appear as multiplets between 1.5–1.8 ppm .
  • Aromatic Region :

    • Precursor: The protons exhibit complex splitting due to

      
      F-
      
      
      
      H coupling (
      
      
      can range from 8–10 Hz for ortho).
    • Product: The fluorine coupling vanishes. The proton at position 3 (ortho to the piperidine and bromine) typically shifts upfield (shielded) relative to the precursor due to the strong mesomeric (+M) effect of the nitrogen lone pair.

2. Fluorine (

F) NMR

This is the most robust "Go/No-Go" decision tool.

  • Protocol : Monitor the reaction mixture directly. The precursor shows a sharp singlet (or multiplet if proton-coupled) in the range of -100 to -120 ppm .

  • Endpoint : The reaction is considered complete only when this baseline becomes silent (or shows only inorganic fluoride salt at a vastly different shift, typically > -150 ppm depending on solvent/pH).

3. Infrared (IR) Spectroscopy[3][5]
  • Carbonyl Shift : In the precursor, the aldehyde C=O stretch appears near 1690 cm

    
     . Upon substitution, the piperidine nitrogen donates electron density into the ring, which conjugates with the carbonyl. This increases the single-bond character of the C=O bond, lowering its vibrational frequency to approximately 1675–1680 cm
    
    
    
    .

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-(piperidin-1-yl)benzaldehyde

Note: This protocol is adapted from standard SNAr methodologies for ortho-fluorobenzaldehydes [1, 2].

Materials:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • Piperidine (1.2 – 1.5 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [0.5 M concentration]

Step-by-Step Workflow:

  • Setup : Charge a round-bottom flask with 4-bromo-2-fluorobenzaldehyde and K

    
    CO
    
    
    
    . Evacuate and backfill with N
    
    
    .
  • Addition : Add anhydrous DMF via syringe, followed by the slow addition of piperidine.

  • Reaction : Heat the mixture to 80–90 °C with stirring.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes) or

      
      F NMR after 2 hours.
      
  • Workup :

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume). The product often precipitates as a yellow/orange solid.

    • If solid forms: Filter and wash with water.[6]

    • If oil forms: Extract with Ethyl Acetate (3x), wash organics with water and brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification : Recrystallization from Ethanol/Water or Flash Column Chromatography (0

    
     10% EtOAc in Hexanes).
    
Protocol B: Structural Validation (QC)

Sample Preparation : Dissolve ~10 mg of isolated solid in 0.6 mL CDCl


.

Acquisition Parameters :

  • 
    H NMR : 16 scans, 1 second relaxation delay. Focus on integration of the aldehyde proton (1H) vs. piperidine 
    
    
    
    -protons (4H). Ratio must be 1:4.
  • 
    C NMR : 1024 scans. Look for the distinct carbonyl carbon (>185 ppm) and the C-N aromatic carbon (~150-155 ppm).
    

References

  • MDPI . Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Available at: [Link]

  • Royal Society of Chemistry . Electronic Supplementary Information: Synthesis of substituted benzaldehydes via SNAr. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.